

Application Notes: Synthesis and Utility of 1-Ethenylcyclopropane-1-sulfonamide

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Compound of Interest

Compound Name: **1-Ethenylcyclopropane-1-sulfonamide**

Cat. No.: **B2621523**

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Introduction

1-Ethenylcyclopropane-1-sulfonamide is a versatile chemical scaffold characterized by a strained cyclopropane ring, a sulfonamide group, and an ethenyl (vinyl) substituent.^[1] This unique combination of functional groups imparts distinct reactivity, making it a valuable building block in medicinal chemistry and materials science. The sulfonamide moiety provides hydrogen-bonding capabilities, which can enhance binding affinity to biological targets, while the vinyl group allows for polymerization and other addition reactions.^[1] Consequently, this compound serves as a precursor in the development of novel therapeutics, such as protease inhibitors, and as a component in advanced polymers.^[1]

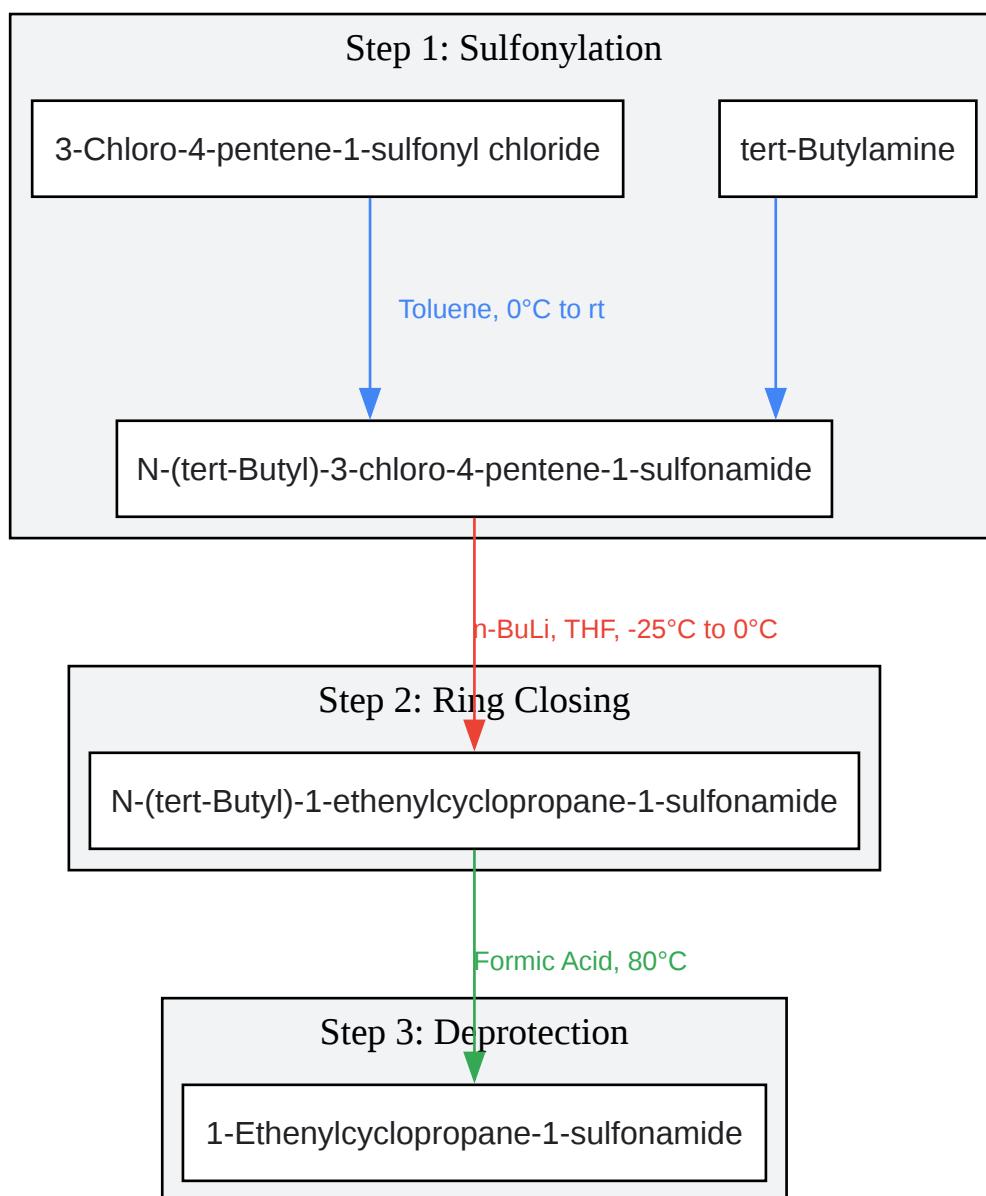
Physicochemical Properties

A summary of the key physicochemical data for **1-Ethenylcyclopropane-1-sulfonamide** is presented in the table below. This information is crucial for its handling, characterization, and application in various research and development settings.

Property	Value
Molecular Formula	C ₅ H ₉ NO ₂ S
Molecular Weight	147.2 g/mol
IUPAC Name	1-ethenylcyclopropane-1-sulfonamide
CAS Number	2089277-07-4
Appearance	Powder
Purity	Min. 95%
Storage Temperature	Room Temperature
SMILES	C=CC1(CC1)S(=O)(=O)N
InChI Key	DAJXIJZKXMFPG-UHFFFAOYSA-N

Multi-Step Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis of **1-Ethenylcyclopropane-1-sulfonamide** from a putative starting material, 3-Chloro-4-pentene-1-sulfonyl chloride.

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Caption: Proposed three-step synthesis of **1-Ethenylcyclopropane-1-sulfonamide**.

Experimental Protocols

The following protocols are based on a general methodology for the synthesis of cyclopropyl sulfonamides and have been adapted for the specific preparation of **1-Ethenylcyclopropane-1-sulfonamide**.^[1]

Step 1: Synthesis of N-(tert-Butyl)-3-chloro-4-pentene-1-sulfonamide (Sulfonylation)

- Reagents and Setup:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (1.0 equivalent) in toluene.
 - Cool the solution to 0°C using an ice bath.
- Reaction:
 - Slowly add a solution of 3-chloro-4-pentene-1-sulfonyl chloride (1.0 equivalent) in toluene to the cooled tert-butylamine solution over 30 minutes, maintaining the temperature at 0°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(tert-Butyl)-3-chloro-4-pentene-1-sulfonamide, which can be used in the next step without further purification.

Step 2: Synthesis of N-(tert-Butyl)-1-ethenylcyclopropane-1-sulfonamide (Ring Closing)

- Reagents and Setup:
 - Dissolve the crude N-(tert-Butyl)-3-chloro-4-pentene-1-sulfonamide (1.0 equivalent) from the previous step in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
 - Cool the solution to -25°C using a dry ice/acetone bath.

- Reaction:
 - Slowly add n-butyllithium (2.2 equivalents, as a solution in hexanes) to the cooled sulfonamide solution, maintaining the temperature below -20°C.
 - After the addition, stir the reaction mixture at -25°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 1 hour.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water at 0°C.
 - Separate the organic layer and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of **1-Ethenylcyclopropane-1-sulfonamide** (Deprotection)

- Reagents and Setup:
 - Place the purified **N-(tert-Butyl)-1-ethenylcyclopropane-1-sulfonamide** (1.0 equivalent) in a round-bottom flask.
 - Add formic acid (sufficient to dissolve the starting material).
- Reaction:
 - Heat the reaction mixture to 80°C and stir for 20 hours. It is recommended to bubble a slow stream of nitrogen through the solution to facilitate the removal of gaseous byproducts.[\[1\]](#)
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure.

- To remove residual formic acid, co-evaporate the residue with toluene (2 x 250 mL for a 0.5 mol scale reaction).[1]
- Recrystallize the resulting solid from a toluene/ethanol mixture to afford the final product, **1-Ethenylcyclopropane-1-sulfonamide**.[1]

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References

- 1. 1-Ethenylcyclopropane-1-sulfonamide (2089277-07-4) for sale [vulcanchem.com]
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